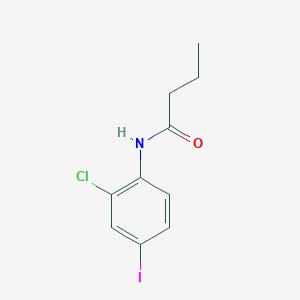
N-(2-chloro-4-iodophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)butanamide, also known as CI-994, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study various biological processes, including cancer cell growth, gene expression, and epigenetic modifications.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)butanamide involves its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-(2-chloro-4-iodophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the acetylation of non-histone proteins, such as p53 and tubulin, which are involved in cell cycle regulation and cytoskeletal organization, respectively. N-(2-chloro-4-iodophenyl)butanamide has also been shown to increase the expression of certain genes, such as p21 and Bax, which are involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-4-iodophenyl)butanamide in lab experiments is its specificity for HDACs, which allows for the study of histone acetylation and gene expression changes in a controlled manner. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
Orientations Futures
There are several future directions for research on N-(2-chloro-4-iodophenyl)butanamide. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation, to enhance their effectiveness. Another area of study is its potential use in the treatment of other diseases, such as neurodegenerative disorders, where epigenetic modifications may play a role. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(2-chloro-4-iodophenyl)butanamide on non-histone proteins and gene expression.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)butanamide involves several steps, including the reaction of 2-chloro-4-iodophenylacetic acid with butanol, followed by the addition of thionyl chloride and then ammonia. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)butanamide has been used extensively in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-(2-chloro-4-iodophenyl)butanamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLXZJLNAJZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121749 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
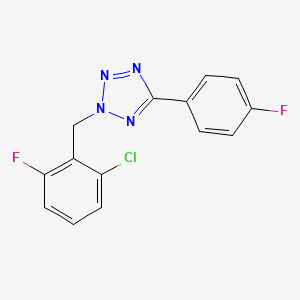
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)


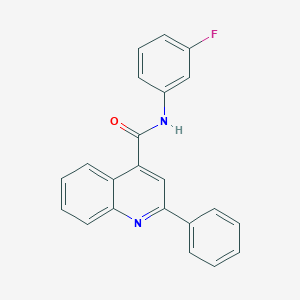
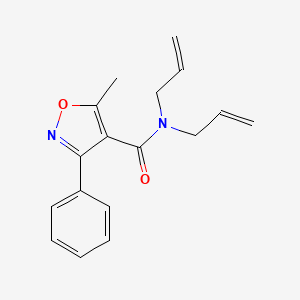
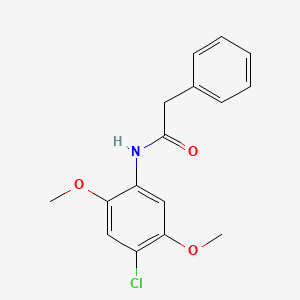
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)